molecular formula C26H27NO4 B4053254 (6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone

(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone

Cat. No.: B4053254
M. Wt: 417.5 g/mol
InChI Key: JRHXSYBDVSDBQC-UHFFFAOYSA-N
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Description

(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative Synthesis Approaches : Research has been conducted on new approaches to synthesize tetrahydroisoquinoline derivatives, including "2-(4-ethoxybenzoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline". These methods involve starting materials such as 2,3-dihydro-6-hydroxy-5-methoxy-7H-dibenzo[de,h]quinolin-7-one, and employ techniques like Bischler–Napieralski cyclization to afford complex derivatives (Sobarzo-Sánchez et al., 2010).

  • Alternative Synthesis Routes : Studies have also focused on alternative synthesis methods of related heterocyclic compounds using intramolecular Ullmann reactions, highlighting versatile pathways to create structurally diverse derivatives (Kametani, Fukumoto, & Fujihara, 1972).

Biological and Pharmacological Applications

  • Antiarrhythmic Properties : Isoquinoline derivatives have been studied for their cardiovascular effects, specifically their antiarrhythmic properties. The synthesis and evaluation of these properties in compounds containing nitrophenyl groups have been documented, offering insights into their potential therapeutic applications (Markaryan et al., 2000).

  • Tumor-Specific Cytotoxic Activity : There is significant interest in the tumor-specific cytotoxic activity of tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. Compounds with specific substituents have shown high tumor-specific cytotoxicity, indicating their potential as cancer therapeutic agents (Hatano et al., 2009).

Material Science and Organic Chemistry

  • Synthetic Building Blocks : The research into these compounds also extends to their role as building blocks in organic synthesis, showcasing their versatility in constructing complex molecular architectures. This includes their use in synthesizing various heterocyclic compounds and exploring the rearrangements and stereochemical aspects of these derivatives (Bracher, Glas, & Wirawan, 2021).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Final Compound: The final step involves the coupling of the isoquinoline core with the 4-ethoxyphenylmethanone moiety through a Friedel-Crafts acylation reaction, using catalysts like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

Industry:

  • Potential applications in the development of novel materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and ethoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

    (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of an ethoxy group.

    (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness:

  • The presence of the ethoxy group in (6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone can influence its solubility, reactivity, and potential biological activity, distinguishing it from its analogs.

Properties

IUPAC Name

(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO4/c1-4-31-21-12-10-19(11-13-21)26(28)27-15-14-20-16-23(29-2)24(30-3)17-22(20)25(27)18-8-6-5-7-9-18/h5-13,16-17,25H,4,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHXSYBDVSDBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone
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(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methanone

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